

2,3-Dibromonaphthalene CAS 13214-70-5 properties

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Compound of Interest

Compound Name: 2,3-Dibromonaphthalene

Cat. No.: B089205

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An In-Depth Technical Guide to **2,3-Dibromonaphthalene** (CAS 13214-70-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **2,3-Dibromonaphthalene** (CAS 13214-70-5). The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Physicochemical Properties

2,3-Dibromonaphthalene is a dihalogenated polycyclic aromatic hydrocarbon.^[1] It presents as a white to pale yellow solid, typically in powder or crystal form.^{[2][3]} This compound is stable under recommended storage conditions, which include keeping it in a dry, well-ventilated place at room temperature.^[2] While sparingly soluble in water, it demonstrates better solubility in organic solvents like ethanol and ether.^[3]

Table 1: Summary of Physicochemical Properties

Property	Value	Source(s)
CAS Number	13214-70-5	[4] [5] [6]
Molecular Formula	C ₁₀ H ₆ Br ₂	[4] [5] [6]
Molecular Weight	285.96 g/mol	[5] [7]
Appearance	White to Pale Yellow Powder/Crystals	[2]
Melting Point	142 °C	[2]
Boiling Point	341.7 °C	[2]
Predicted Density	1.83 g/cm ³	[7]
IUPAC Name	2,3-dibromonaphthalene	[8]
InChI	InChI=1S/C10H6Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H	[4] [6]
InChIKey	GTILXPRQNNYDHT-UHFFFAOYSA-N	[4] [6]
SMILES	BrC1=CC2=C(C=C1Br)C=CC=C2	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,3-Dibromonaphthalene**. The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for this compound.[\[4\]](#)[\[9\]](#)

Table 2: Summary of Spectroscopic Data

Spectroscopic Technique	Key Features	Source(s)
Mass Spectrometry (EI)	Molecular ion peaks corresponding to the isotopic distribution of two bromine atoms.	[4] [8]
Infrared (IR) Spectroscopy	Data available from the NIST/EPA Gas-Phase Infrared Database.	[9] [10]
^1H NMR Spectroscopy	Spectral data is available.	[11]
^{13}C NMR Spectroscopy	Spectral data is available.	[8]

Synthesis and Reactivity

Synthesis

A documented method for synthesizing **2,3-Dibromonaphthalene** involves the following steps:

- Preparation of 1,4-diamino-**2,3-dibromonaphthalene**: This intermediate is prepared by the bromination of 1,4-diaminonaphthalene.[\[12\]](#)
- Diazotization and Removal of Amino Groups: The 1,4-diamino-**2,3-dibromonaphthalene** is treated with a mixture of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$, ethanol, and concentrated sulfuric acid. A sodium nitrite aqueous solution is then added dropwise at a controlled temperature.[\[12\]](#)
- Purification: The crude product is obtained via suction filtration and can be further purified by recrystallization from ethyl acetate to achieve a purity of $\geq 99.5\%$.[\[12\]](#)

Reactivity

The bromine substituents on the naphthalene ring make **2,3-Dibromonaphthalene** a valuable intermediate in organic synthesis. These bromine atoms can participate in various cross-coupling reactions, such as Suzuki-Miyaura reactions, to form more complex polycyclic aromatic hydrocarbons and other functionalized molecules.[\[1\]](#) It is a key intermediate for further annulation onto the existing aromatic ring.[\[13\]](#)

Applications in Research and Drug Development

2,3-Dibromonaphthalene serves as a versatile building block in several areas of research:

- **Organic Electronics:** It is used in the synthesis of more complex structures for applications in organic electronics.^[1] Its ordered crystal structure, characterized by a herringbone packing pattern, makes it a suitable host for fluorescent polycyclic aromatic hydrocarbon molecules.^[1]
- **Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs):** As an isomer of dibromonaphthalene, it is a useful intermediate for synthesizing larger PAHs and materials for organic photovoltaics.^[1]
- **Chemical Sensing:** Derivatives of brominated naphthoquinones, which can be synthesized from related precursors, have been reported to detect various metal ions.^[14] Although direct biological activity data for **2,3-dibromonaphthalene** is limited, naphthalene derivatives, in general, are explored for various biological activities, including anticancer and antimicrobial properties.^{[15][16]}

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2,3-Dibromonaphthalene** is classified as a substance that causes skin and serious eye irritation.^[8] It is advised to avoid inhalation, ingestion, and contact with skin and eyes, and to use it in a well-ventilated area with appropriate personal protective equipment.^[2]

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement	Signal Word	Pictogram
Skin Irritation (Category 2)	H315: Causes skin irritation	Warning	GHS07
Eye Irritation (Category 2)	H319: Causes serious eye irritation	Warning	GHS07

Source:^[8]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dibromonaphthalene

This protocol is adapted from a patented method.[\[12\]](#)

- **Reaction Setup:** In a suitable reaction vessel, mix 1,4-diamino-**2,3-dibromonaphthalene** with $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$.
- **Solvent Addition:** Add ethanol as the solvent.
- **Acidification:** Add concentrated sulfuric acid to the mixture.
- **Heating:** Heat the reaction mixture to $65 \pm 10^\circ\text{C}$.
- **Diazotization:** Slowly add a sodium nitrite aqueous solution dropwise while maintaining the temperature between $0\text{--}5^\circ\text{C}$.
- **Reaction Monitoring:** Stir the mixture and monitor the reaction progress.
- **Isolation:** Upon completion, isolate the crude **2,3-dibromonaphthalene** product by suction filtration.
- **Purification:** Recrystallize the crude product from ethyl acetate. Heat the mixture to reflux, then cool to $2\text{--}20^\circ\text{C}$ to induce crystallization.
- **Drying:** Dry the obtained crystals to yield pure **2,3-dibromonaphthalene**.

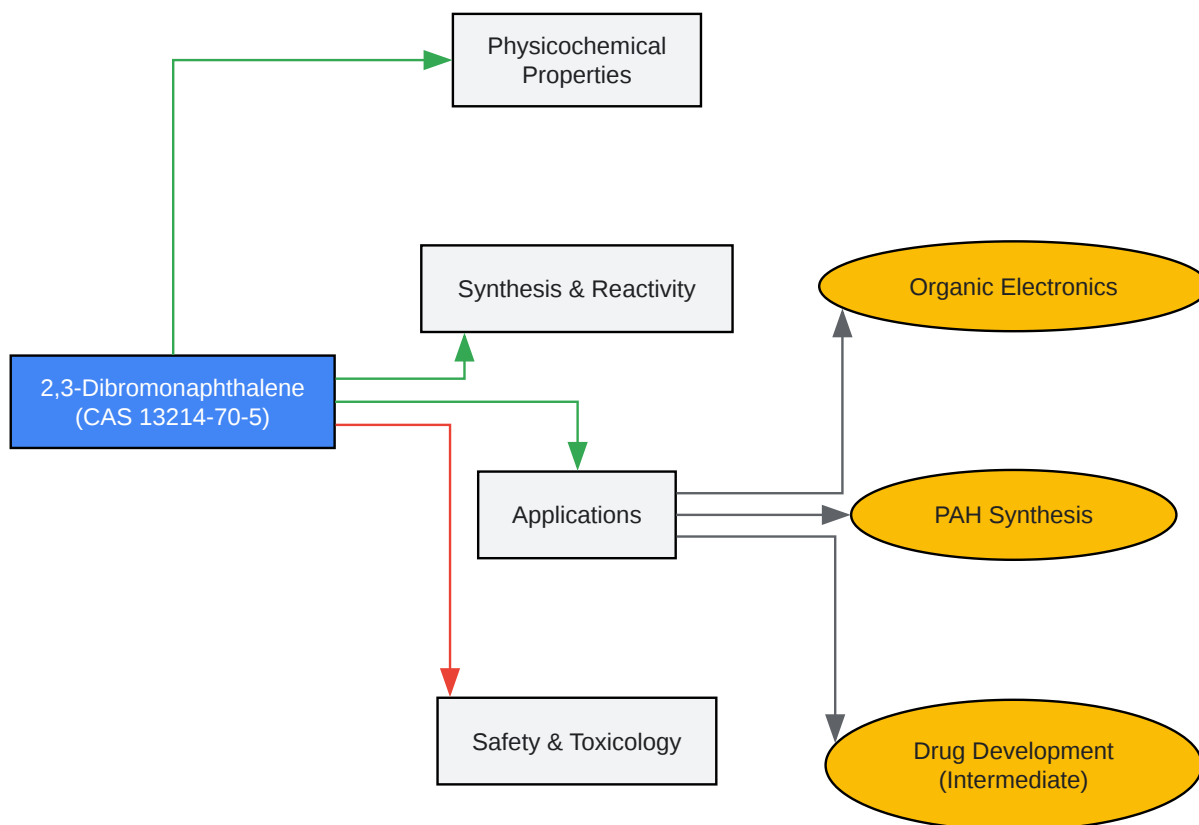
Protocol 2: General Procedure for NMR Spectroscopic Analysis

This is a generalized protocol and may require optimization.[\[17\]](#)

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,3-dibromonaphthalene** in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **^1H NMR Acquisition:**
 - Use a standard single-pulse sequence on a 300 MHz or higher spectrometer.

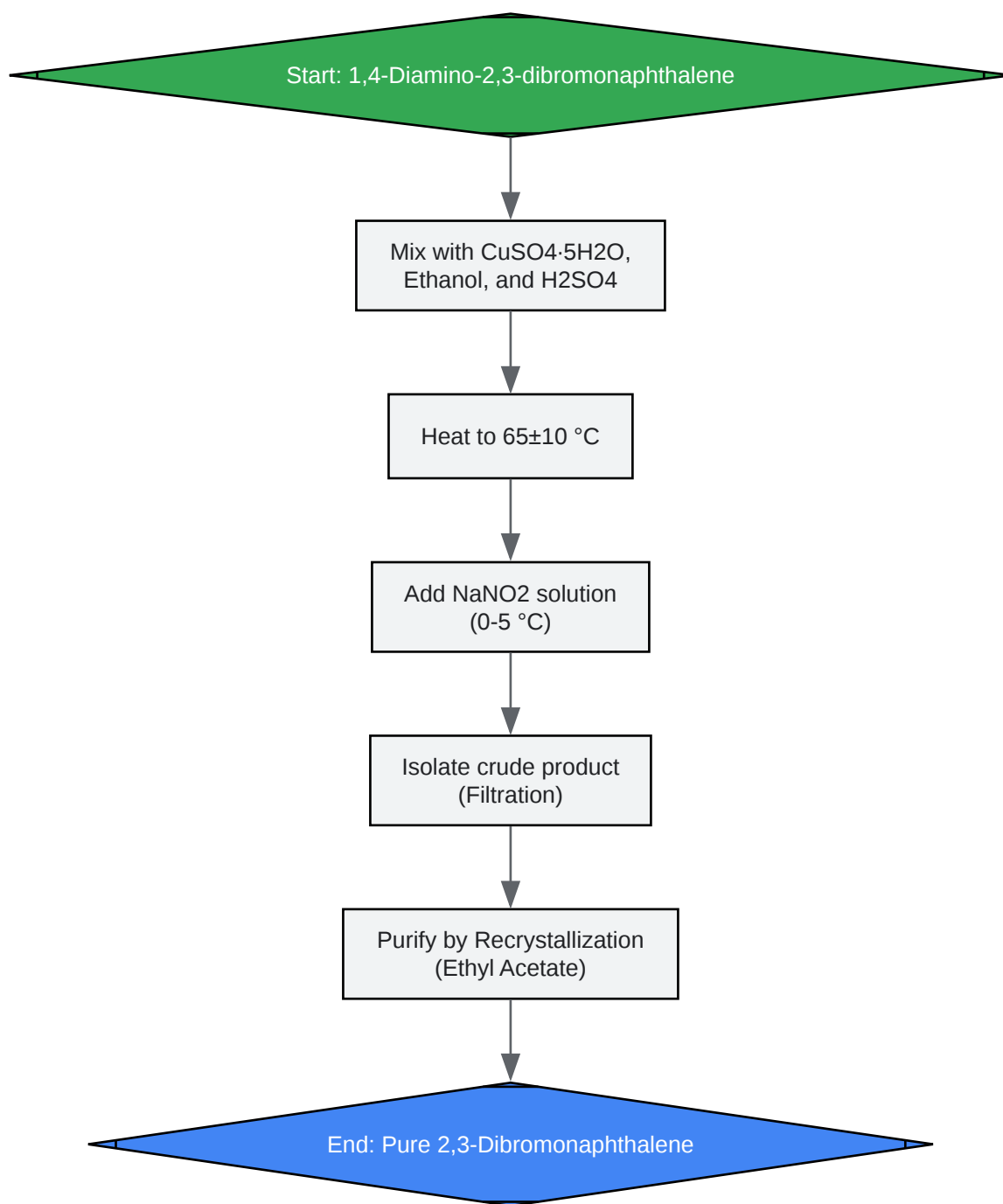
- Set the spectral width to cover the expected aromatic proton region (e.g., -2 to 12 ppm).
- Acquire a sufficient number of scans (e.g., 16-64) with a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected aromatic carbon region (e.g., 0 to 160 ppm).
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct and baseline correct the spectrum.
 - Calibrate the chemical shift using the residual solvent peak as a reference.

Visualizations



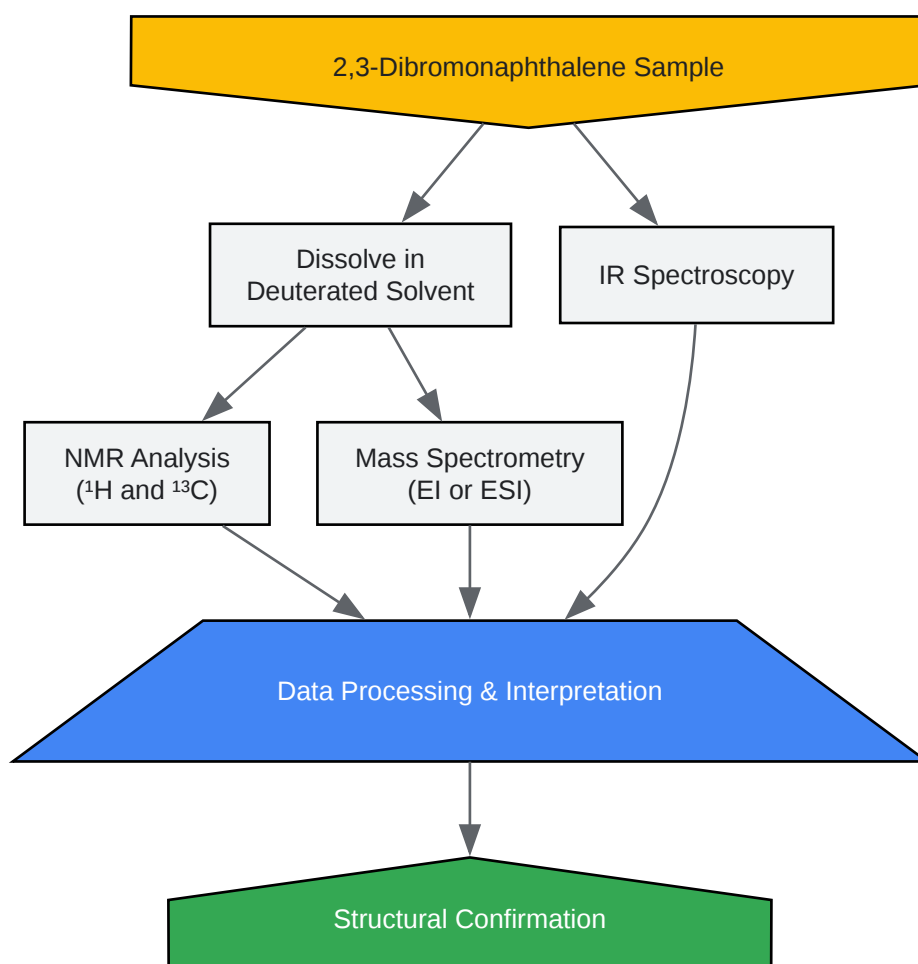
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Caption: Key aspects of **2,3-Dibromonaphthalene**.



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Caption: Simplified synthesis workflow.



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Caption: Spectroscopic analysis workflow.

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